![molecular formula C11H10N6O3S B3016023 (Z)-[amino(thiophen-3-yl)methylidene]amino 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate CAS No. 1993523-83-3](/img/structure/B3016023.png)
(Z)-[amino(thiophen-3-yl)methylidene]amino 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a heterocyclic compound that incorporates a thiophene species . It has a molecular formula of C11H10N6O3S and a molecular weight of 306.3. It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
Thiophene and its substituted derivatives are synthesized from enaminones via reactions with different nucleophiles and electrophiles . The structure elucidation of the designed compounds is derived from their spectral information .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It also contains an enaminone, which can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .Chemical Reactions Analysis
The reactivity of enaminones is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of related compounds, such as 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, involves reactions with various substituted aromatic aldehydes, acid chlorides, and two-carbon cyclizing reagents. These processes yield products with potential antimicrobial activity (Taha, 2008).
Biological Activities
- Various derivatives of the compound show antimicrobial activity. For instance, some synthesized compounds exhibited antibacterial and antifungal properties against a variety of microorganisms (Shiradkar & Kale, 2006).
- Certain compounds, like triazolothiadiazines and triazolothiadiazoles, have been synthesized and characterized for their antibacterial and insecticidal activities (Holla et al., 2006).
- Some analogs of this compound, like ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, have shown potential as antituberculous agents, with research focusing on their synthesis and evaluation for tuberculostatic activity (Titova et al., 2019).
Pharmacological Potential
- The structural modifications and potential pharmacological activities of pyrazole and 1,2,4-triazole derivatives, including those similar to the compound , are a significant area of interest in medicine and pharmacy due to their versatility and efficacy (Fedotov et al., 2022).
Safety and Hazards
The safety and hazards of this compound are not specified in the available literature. It is not intended for human or veterinary use and is available for research use only.
Direcciones Futuras
The future directions of research on this compound could involve synthesizing and investigating new structural prototypes with more effective pharmacological activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . The pyridine side chain derivatives in similar compounds have shown excellent antimicrobial activity , suggesting potential areas for future exploration.
Propiedades
IUPAC Name |
[(Z)-[amino(thiophen-3-yl)methylidene]amino] 4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O3S/c12-9(6-1-4-21-5-6)15-20-11(19)7-8-10(18)13-2-3-17(8)16-14-7/h1,4-5H,2-3H2,(H2,12,15)(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZQNNDSBUXBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(N=N2)C(=O)ON=C(C3=CSC=C3)N)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=C(N=N2)C(=O)O/N=C(/C3=CSC=C3)\N)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
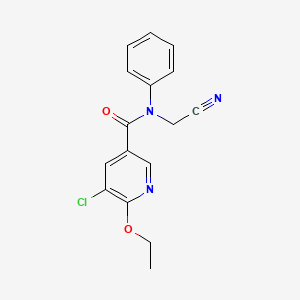
![1,7-dimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015943.png)
![2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide](/img/structure/B3015947.png)

![N'-(4-ethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B3015951.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B3015952.png)
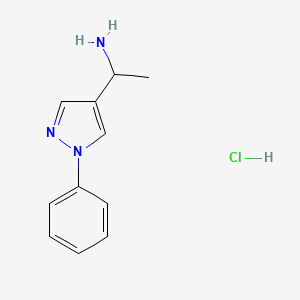
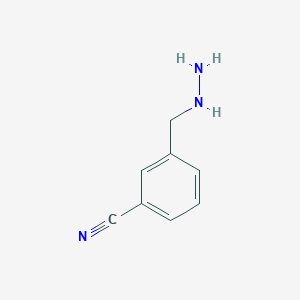
![8,9-DIMETHOXY-N-(2-PHENYLETHYL)-2-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-AMINE](/img/structure/B3015956.png)
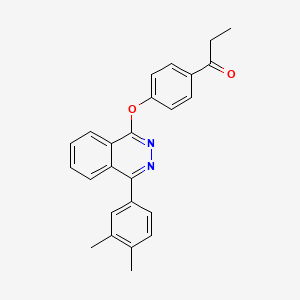
![1-[(2-Bromophenyl)sulfonyl]piperazine](/img/structure/B3015960.png)
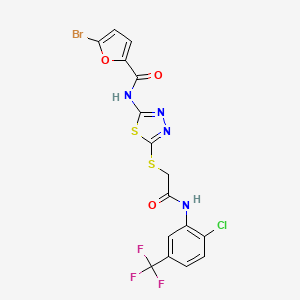

![3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B3015963.png)
